2-Hydroxyethyl (hydroxymethyl)phenylphosphinate
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Overview
Description
2-Hydroxyethyl (hydroxymethyl)phenylphosphinate is an organophosphorus compound that features both hydroxyl and phosphinate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (hydroxymethyl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl (hydroxymethyl)phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The phosphinate group can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields phosphine derivatives.
Substitution: Results in various substituted phosphinate esters.
Scientific Research Applications
2-Hydroxyethyl (hydroxymethyl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl (hydroxymethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and phosphinate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to inhibit specific enzymes makes it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic acid: Lacks the hydroxyl groups present in 2-Hydroxyethyl (hydroxymethyl)phenylphosphinate.
Ethylene glycol phosphinate: Contains similar functional groups but differs in the structure of the organic moiety.
Uniqueness
This compound is unique due to the presence of both hydroxyl and phosphinate groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
917593-77-2 |
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Molecular Formula |
C9H13O4P |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
2-[hydroxymethyl(phenyl)phosphoryl]oxyethanol |
InChI |
InChI=1S/C9H13O4P/c10-6-7-13-14(12,8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
GWLZKUHUCGLMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CO)OCCO |
Origin of Product |
United States |
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